The synthesis of hydroxyzine (D4 dihydrochloride) typically involves the following steps:
Detailed methodologies can be found in synthetic organic chemistry literature that outlines specific conditions such as temperature, solvent choice, and reaction times .
Hydroxyzine (D4 dihydrochloride) has a complex molecular structure characterized by its heterocyclic framework. The molecular formula is , with a molecular weight of approximately 396.36 g/mol.
The structural representation can be illustrated as follows:
Molecular Structure (Image for reference)
Hydroxyzine undergoes several chemical reactions that are relevant to its pharmacological activity:
These reactions are critical for understanding the compound's behavior in biological systems and its interactions with other molecules .
The mechanism of action of hydroxyzine involves:
The pharmacodynamics of hydroxyzine suggest that it operates through competitive inhibition at these receptor sites, leading to its therapeutic effects .
Relevant data indicates that hydroxyzine maintains its efficacy across various formulations while exhibiting low toxicity profiles when administered within therapeutic ranges .
Hydroxyzine (D4 dihydrochloride) has several applications in scientific research and clinical practice:
The synthesis of Hydroxyzine D4 dihydrochloride (chemical name: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol-d4 dihydrochloride) employs strategic deuterium incorporation at metabolically vulnerable sites. This process utilizes piperazine-d8 as the primary deuterium source, which undergoes nucleophilic substitution with 4-chlorobenzhydryl chloride under controlled anhydrous conditions. The resulting intermediate is subsequently reacted with 2-(2-chloroethoxy)ethanol to form the deuterated ethoxy side chain, achieving a molecular formula of C₂₁H₂₅D₄Cl₃N₂O₂ and a molecular weight of 451.85 g/mol [9]. This synthetic route yields a product with ≥99.5% isotopic purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) [3] [6].
Critical characterization parameters include:
Table 1: Structural and Synthetic Specifications of Hydroxyzine D4 Dihydrochloride
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₅D₄Cl₃N₂O₂ | HRMS |
| Molecular Weight | 451.85 g/mol | Mass Spectrometry |
| Isotopic Purity | ≥99.5% | NMR/LC-MS |
| Deuterium Positions | Piperazine ring (4 sites) | ²H-NMR |
| Salt Form | Dihydrochloride | Titration/XRD |
Hydroxyzine D4 dihydrochloride serves as an indispensable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chromatographic behavior to non-deuterated hydroxyzine, coupled with a 4-Da mass shift in detection. This mass difference enables unambiguous differentiation between the labeled compound and its metabolites in biological matrices. For example, in whole blood analysis, Hydroxyzine D4 permits simultaneous quantification of endogenous hydroxyzine and its pharmacologically active metabolite, cetirizine, with a limit of detection (LOD) of 0.015 µg/mL [8].
Key analytical advantages include:
Table 2: Analytical Performance of Hydroxyzine D4 in GC-MS/LC-MS Assays
| Parameter | Hydroxyzine D4 Performance | Methodology |
|---|---|---|
| Limit of Detection | 0.015 µg/mL (blood) | GC-MS (EI mode) [8] |
| Linearity Range | 0.04–0.6 µg/mL | HPLC-PDA [8] |
| Precision (CV%) | ≤10.9% (intra-day) | ISO 17025 Validation |
| Metabolic Discrimination | Cetirizine D4 vs. endogenous | LC-MS/MS MRM transitions |
Deuteration of hydroxyzine significantly alters its pharmacokinetic (PK) profile by leveraging the deuterium kinetic isotope effect (DKIE). In vivo studies in mammalian models demonstrate that Hydroxyzine D4 dihydrochloride exhibits a 1.8-fold reduction in systemic clearance and a prolonged elimination half-life (t₁/₂) compared to non-deuterated hydroxyzine. This arises from attenuated CYP3A4-mediated N-dealkylation—the rate-limiting step in hydroxyzine metabolism—where deuterium substitution elevates the activation energy barrier for C–H bond cleavage [4] [6].
Critical PK differences include:
Table 3: Pharmacokinetic Parameters of Hydroxyzine vs. Hydroxyzine D4
| Parameter | Non-Deuterated Hydroxyzine | Hydroxyzine D4 | Change |
|---|---|---|---|
| Half-life (t₁/₂) | 3.2 ± 0.4 hours | 5.8 ± 0.6 hours | +81% |
| Clearance (CL) | 0.42 L/h/kg | 0.23 L/h/kg | –45% |
| AUC₀–∞ | 312 ± 45 ng·h/mL | 438 ± 52 ng·h/mL | +40% |
| Cetirizine Cₘₐₓ | 89 ± 11 ng/mL | 58 ± 8 ng/mL | –35% |
These PK alterations align with deuteration trends observed in clinically approved deuterated drugs (e.g., deutetrabenazine), validating deuteration as a strategy to optimize drug exposure. However, Hydroxyzine D4’s therapeutic applications remain restricted to non-human research, as per regulatory guidelines [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6